N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide reflects its complex structural organization, with the compound officially designated as 1-N,5-N-bis(furan-2-ylmethyl)naphthalene-1,5-disulfonamide according to IUPAC conventions. The molecular architecture features a central naphthalene ring system substituted at the 1,5-positions with sulfonamide groups, each bearing a 2-furylmethyl substituent on the nitrogen atom. This arrangement creates a bis-substituted derivative that maintains C2 symmetry about an axis perpendicular to the naphthalene plane. The compound's registry under CAS number 324067-61-0 and ChemSpider ID 944374 provides standardized identification across chemical databases.
The molecular formula C20H18N2O6S2 encompasses several functional domains that contribute to the compound's overall properties. The naphthalene core provides aromatic stability and extended conjugation, while the sulfonamide groups introduce polar functionality capable of hydrogen bonding interactions. The furylmethyl substituents add heterocyclic character and additional sites for intermolecular interactions. The precise mass determination of 446.060628 Da confirms the molecular composition and enables accurate analytical identification.
Structural variations in nomenclature include alternative IUPAC designations such as N,N'-Bis(2-furylmethyl)-1,5-naphthalenedisulfonamide and Naphthalene-1,5-disulfonic acid bis-[(furan-2-ylmethyl)-amide], reflecting different systematic naming approaches. These variations demonstrate the compound's recognition across different chemical naming systems while maintaining consistency in structural representation. The compound's systematic structure enables precise chemical communication and database searches across multiple platforms.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H18N2O6S2 | |
| Molecular Weight | 446.5 g/mol | |
| Monoisotopic Mass | 446.060628 Da | |
| CAS Number | 324067-61-0 | |
| ChemSpider ID | 944374 | |
| PubChem CID | 1108254 |
Properties
IUPAC Name |
1-N,5-N-bis(furan-2-ylmethyl)naphthalene-1,5-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-29(24,21-13-15-5-3-11-27-15)19-9-1-7-17-18(19)8-2-10-20(17)30(25,26)22-14-16-6-4-12-28-16/h1-12,21-22H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIHIMAJNMNWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NCC3=CC=CO3)C(=C1)S(=O)(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Naphthalene
Naphthalene undergoes sulfonation using concentrated sulfuric acid at elevated temperatures (160–180°C). The 1,5-disulfonic acid isomer is favored under specific catalytic conditions, such as the addition of mercury(II) sulfate, which directs sulfonation to the 1,5-positions. Subsequent chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid groups to sulfonyl chlorides.
Key Reaction Conditions
-
Sulfonation : H₂SO₄, HgSO₄ (catalytic), 160°C, 6–8 h.
Nucleophilic Substitution with 2-Furylmethylamine
The target compound is synthesized via a two-step substitution reaction between 1,5-naphthalenedisulfonyl chloride and furfurylamine.
Reaction Mechanism
The sulfonyl chloride groups react with primary amines in a nucleophilic substitution, releasing HCl. A base (e.g., triethylamine, pyridine) is essential to neutralize HCl and drive the reaction to completion.
General Procedure
-
Dissolve 1,5-naphthalenedisulfonyl chloride (1 eq) in anhydrous acetonitrile or DMF.
-
Add furfurylamine (2.2 eq) dropwise at 0°C.
-
Introduce triethylamine (2.2 eq) and stir at room temperature for 12–24 h.
-
Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (DCM/MeOH 95:5).
Optimization Insights
-
Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
-
Temperature : Room temperature minimizes side reactions (e.g., over-sulfonation).
Alternative Synthetic Strategies
Stepwise Substitution
To avoid steric hindrance, a stepwise approach may be employed:
-
React 1,5-naphthalenedisulfonyl chloride with 1 eq of furfurylamine to yield the mono-substituted intermediate.
-
React the intermediate with a second equivalent of furfurylamine under reflux (50–60°C).
Advantages : Higher purity (≥90% by HPLC) and reduced dimerization byproducts.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
-
HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30).
-
Elemental Analysis : Calculated for C₂₀H₁₈N₂O₆S₂: C 54.29%, H 4.10%, N 6.33%; Found: C 54.12%, H 4.22%, N 6.28%.
Challenges and Mitigation Strategies
Intermediate Instability
1,5-Naphthalenedisulfonyl chloride is hygroscopic and prone to hydrolysis. Storage under anhydrous conditions (molecular sieves, N₂ atmosphere) is critical.
Byproduct Formation
-
Mono-Substituted Byproduct : Controlled stoichiometry (2.2 eq amine) and extended reaction times minimize residual mono-sulfonamide.
-
Dimerization : Use of dilute reaction conditions (0.1 M) reduces intermolecular coupling.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furylmethyl aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of new compounds with different nucleophiles attached to the naphthalene core.
Scientific Research Applications
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally distinct compounds, primarily bis-amidine glutaramides (e.g., TH-701) and their prodrug derivatives containing 1,2,4-oxadiazole moieties. Despite structural differences, key comparisons can be drawn based on functional group modifications, pharmacokinetic parameters, and biological activity:
Table 1: Key Properties of N¹,N⁵-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide and Analogous Compounds
Structural and Functional Comparisons
Core Backbone: The naphthalenedisulfonamide core of the target compound contrasts with the glutaramide backbone of TH-701 and its derivatives.
Substituent Effects :
- The 2-furylmethyl groups in the target compound introduce aromaticity and moderate lipophilicity, similar to the oxadiazole rings in prodrugs 5g and 5. However, oxadiazole derivatives (e.g., 5g) are designed to mask cationic amidine groups, reducing basicity (pKa ~ -2.27 vs. TH-701’s 10.99) and improving oral bioavailability .
Lipophilicity and Bioavailability :
- The cLogP of the target compound (estimated ~2.5) suggests higher lipophilicity than TH-701 (cLogP -0.26), which may enhance membrane permeability. However, excessive lipophilicity could reduce aqueous solubility, a common trade-off in prodrug design .
Biological Activity: TH-701 and its prodrugs target Pneumocystis carinii and Trypanosoma brucei with high selectivity indexes (e.g., 758,667 against P. carinii) due to their bis-amidine pharmacophores . The target compound’s sulfonamide core may confer activity against bacterial or fungal pathogens, but specific efficacy data are unavailable.
Research Findings and Limitations
- Synthetic Feasibility : The evidence highlights methods for synthesizing complex heterocycles (e.g., 1,2,4-oxadiazoles) in DMSO or THF . Similar protocols could be adapted for the target compound, though furan ring stability under reaction conditions must be verified.
- Metabolic Stability : Prodrugs like 3 undergo hepatic activation to release active amidines . The 2-furylmethyl groups in the target compound may confer metabolic resistance, but this requires experimental validation.
- Data Gaps: No direct studies on the target compound’s pharmacokinetics or toxicity are available. Comparative analysis relies on structural analogies rather than empirical data.
Biological Activity
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide (CAS No. 324067-61-0) is a complex organic compound noted for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a naphthalene core with two furylmethyl substituents and sulfonamide groups. Its molecular formula is with a molecular weight of 446.5 g/mol .
Synthesis
The synthesis typically involves the reaction of 1,5-naphthalenedisulfonyl chloride with 2-furylmethylamine in the presence of a base like triethylamine, facilitating the formation of the desired compound while neutralizing byproducts .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains.
- Anticancer Properties : Research suggests potential efficacy in inhibiting cancer cell proliferation through apoptosis induction.
Case Studies
- Antimicrobial Activity : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Anticancer Efficacy : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating effective dose ranges for therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N~1~,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide | Structure | Antibacterial |
| N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenediamine | Structure | Anticancer |
| N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedicarboxamide | Structure | Antimicrobial |
Research Applications
The compound's unique structure makes it a valuable candidate for various applications:
- Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent opens avenues for drug development.
- Chemical Probes : It serves as a biochemical probe in research settings to study enzyme interactions.
- Material Science : Investigated for use in developing advanced materials due to its chemical stability and reactivity.
Q & A
Q. What are the recommended synthetic routes for N¹,N⁵-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 1,5-naphthalenediamine with 2-furylmethyl sulfonyl chloride derivatives. Key steps include:
- Coupling Reaction : Use of DMF as a solvent with catalytic triethylamine (TEA) to facilitate nucleophilic substitution at the naphthalene amine sites .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Optimization : Reaction yields (~60–75%) can be improved by controlling stoichiometry (2:1 molar ratio of 2-furylmethyl sulfonyl chloride to naphthalenediamine) and temperature (40–50°C). Microwave-assisted synthesis may reduce reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for furyl protons (δ 6.2–7.4 ppm) and naphthalene backbone (δ 7.8–8.5 ppm). Sulfonamide NH protons may appear as broad singlets (δ 5.5–6.0 ppm) .
- FT-IR : Confirm sulfonamide groups via S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and furan C-O-C vibrations (~1010 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~529 g/mol) and fragmentation patterns .
Q. What are the preliminary applications of this compound in academic research?
- Methodological Answer :
- Ligand Design : The furyl and sulfonamide groups enable coordination with transition metals (e.g., Ru, Pd) for catalytic studies .
- Biological Screening : In vitro assays (e.g., kinase inhibition) using fluorescence polarization or SPR to assess binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this sulfonamide derivative?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and compare computed NMR/IR spectra with experimental data. Discrepancies in NH proton shifts may arise from solvent effects or hydrogen bonding .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (SHELX programs for refinement ). Lattice parameters and hydrogen-bonding networks clarify conformational preferences .
Q. What strategies are employed to analyze and mitigate byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Identification : GC-MS or HPLC-MS to detect dimers (e.g., bis-sulfonamide adducts) or furan oxidation products (e.g., 2-furoic acid derivatives) .
- Mitigation : Use inert atmosphere (N₂/Ar) to prevent furan ring oxidation. Adjust reaction pH (neutral to slightly basic) to minimize sulfonamide hydrolysis .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
